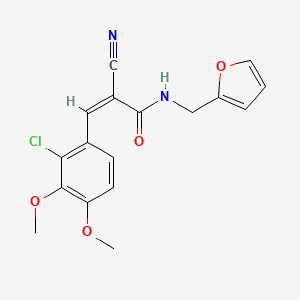

(Z)-3-(2-Chloro-3,4-dimethoxyphenyl)-2-cyano-N-(furan-2-ylmethyl)prop-2-enamide

Description

(Z)-3-(2-Chloro-3,4-dimethoxyphenyl)-2-cyano-N-(furan-2-ylmethyl)prop-2-enamide is a synthetic enamide derivative characterized by a (Z)-configured α,β-unsaturated cyano group, a 2-chloro-3,4-dimethoxyphenyl substituent, and a furan-2-ylmethylamide moiety. The chloro and methoxy groups on the phenyl ring contribute to electron-withdrawing and steric effects, while the furan heterocycle may enhance π-orbital interactions and solubility in polar solvents.

Properties

IUPAC Name |

(Z)-3-(2-chloro-3,4-dimethoxyphenyl)-2-cyano-N-(furan-2-ylmethyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN2O4/c1-22-14-6-5-11(15(18)16(14)23-2)8-12(9-19)17(21)20-10-13-4-3-7-24-13/h3-8H,10H2,1-2H3,(H,20,21)/b12-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRZKQONFCUXGQN-WQLSENKSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C=C(C#N)C(=O)NCC2=CC=CO2)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=C(C=C1)/C=C(/C#N)\C(=O)NCC2=CC=CO2)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent and Stereochemical Variations

(Z)-2-cyano-N-(3,4-dimethylphenyl)-3-(2-nitrophenyl)prop-2-enamide

- Molecular Formula : C₁₈H₁₅N₃O₃ .

- Key Features :

- (Z)-configuration preserves the planar α,β-unsaturated system.

- Nitro group (2-nitrophenyl) provides strong electron-withdrawing effects compared to the target compound’s chloro-dimethoxyphenyl group.

- 3,4-dimethylphenylamide moiety lacks the heteroaromatic character of the furan group in the target compound.

- Implications : The nitro group may enhance reactivity in electrophilic substitution but reduce metabolic stability compared to chloro and methoxy substituents .

XCT790 [(E)-3-(4-[[2,4-bis(trifluoromethyl)phenyl]methoxy]-3-methoxyphenyl)-2-cyano-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide]

- Trifluoromethyl groups and thiadiazole ring introduce strong electron-withdrawing and lipophilic properties. Lacks the furan ring but includes a thiadiazole heterocycle, which may enhance π-stacking in hydrophobic pockets.

- Implications : The trifluoromethyl groups improve metabolic resistance but may reduce solubility compared to the target’s dimethoxy and furan substituents .

2-cyano-N-furfuryl-3-(2-furyl)acrylamide

- Key Features :

- Dual furyl groups (acrylamide and furfurylamide) enhance π-conjugation and polar interactions.

- Lacks chloro and methoxy substituents, resulting in reduced steric hindrance.

- Implications : The absence of chloro-dimethoxyphenyl may limit electronic effects critical for target engagement in certain biological systems .

Structural Insights from Crystallography

- Target Compound: No crystallographic data is available in the provided evidence. However, analogous structures like 2-cyano-N-(furan-2-ylmethyl)acetamide () adopt planar conformations due to resonance stabilization of the enamide system. The furan ring’s oxygen may participate in hydrogen bonding, a feature absent in non-heterocyclic analogs .

- XCT790 : The thiadiazole and trifluoromethyl groups likely induce a twisted conformation, reducing planarity compared to the target compound .

Q & A

Q. Table 1: Key Reaction Conditions for Synthesis

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Knoevenagel | 2-Chloro-3,4-dimethoxybenzaldehyde, cyanoacetamide, piperidine/toluene, 80°C, 12 h | 65–75 | ≥95% |

| Amide Coupling | EDCI, HOBt, DMF, rt, 24 h | 50–60 | ≥98% |

Q. Table 2: Biological Activity Parameters

| Assay | IC (BCRP Inhibition) | EC (Cytotoxicity) |

|---|---|---|

| ATPase Activity | 0.8 µM | N/A |

| MDCK-II Accumulation | 1.2 µM | >50 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.